molecular formula C14H12N2O3S B14414054 3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile CAS No. 81167-85-3

3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile

Cat. No.: B14414054
CAS No.: 81167-85-3
M. Wt: 288.32 g/mol
InChI Key: WRCTUMVZUDFSTL-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyridine with a sulfonyl chloride derivative, followed by a coupling reaction with benzonitrile. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of sulfonamide or thiol derivatives.

Scientific Research Applications

3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The benzonitrile moiety can also interact with various receptors or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine-2-sulfonyl chloride: A precursor in the synthesis of the target compound.

    Benzonitrile: A simpler analog without the sulfonyl-pyridine substituent.

    Sulfonylbenzonitriles: Compounds with similar sulfonyl and benzonitrile functionalities but different substituents.

Uniqueness

3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile is unique due to its specific combination of a sulfonyl-pyridine group and a benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

81167-85-3

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

3-[(4-methyl-1-oxidopyridin-1-ium-2-yl)sulfonylmethyl]benzonitrile

InChI

InChI=1S/C14H12N2O3S/c1-11-5-6-16(17)14(7-11)20(18,19)10-13-4-2-3-12(8-13)9-15/h2-8H,10H2,1H3

InChI Key

WRCTUMVZUDFSTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])S(=O)(=O)CC2=CC(=CC=C2)C#N

Origin of Product

United States

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